2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl core substituted with a 3,4-difluorophenyl group and an N-linked 2,3-dihydro-1,4-benzodioxin moiety. Its molecular complexity arises from the fusion of a triazole ring with a pyrrolidine-dione system, which is further functionalized with fluorinated aromatic and benzodioxin groups. However, specific pharmacological data for this compound remain unreported in publicly available literature as of 2025.
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O5/c21-12-3-2-11(8-13(12)22)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-10-1-4-14-15(7-10)32-6-5-31-14/h1-4,7-8,17-18H,5-6,9H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGXUIHMTQMHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS Number: 1007922-32-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research and data.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following features:
- Molecular Formula : CHFNO
- Molecular Weight : 413.4 g/mol
- Structural Components : It contains a tetrahydropyrrolo-triazole moiety linked to an acetamide group with a difluorophenyl substituent.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities which can be categorized into several areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro testing against various cancer cell lines demonstrated significant cytotoxicity. For example, related compounds in the same chemical family showed IC values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
Antimicrobial Activity
Preliminary assays indicate that related compounds possess antibacterial properties. For example, benzothioate derivatives have been reported to exhibit good antibacterial activity against pathogenic bacteria . This suggests that further investigation into the antimicrobial potential of this compound could be fruitful.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the triazole and pyrrole components may interact with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.
Case Study 1: Cytotoxicity Assay
A study conducted on derivatives of this compound evaluated their effects on cancer cell lines. The results indicated that modifications to the triazole ring significantly affected cytotoxicity:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
This highlights the importance of structural variations in enhancing biological activity.
Case Study 2: Antiviral Screening
While specific antiviral data on this compound is sparse, related triazole derivatives have been screened for their ability to inhibit viral enzymes. Future studies should focus on direct testing against viral strains to establish efficacy.
Conclusion and Future Directions
The compound This compound shows promising biological activities that warrant further exploration. Future research should focus on:
- Detailed mechanistic studies to elucidate its mode of action.
- Expanded screening against a broader range of cancer types and viral pathogens.
- Optimization of the chemical structure to enhance potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are derivatives sharing the pyrrolo-triazol-dione scaffold but differing in substituents. A representative example is 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (), which replaces the 3,4-difluorophenyl group with a 3-chloro-4-fluorophenyl moiety and substitutes the benzodioxin acetamide with a 2,3-dimethylphenyl group. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Structural Impact on Properties
- Fluorine’s electronegativity may also strengthen hydrogen-bonding interactions with biological targets .
- Acetamide Variations : The benzodioxin group in the target compound introduces two additional oxygen atoms compared to the dimethylphenyl analog, which could improve aqueous solubility and metabolic stability. This aligns with trends observed in benzodioxin-containing drugs (e.g., PDE4 inhibitors) .
Limitations and Gaps
- No crystallographic or spectroscopic data (e.g., X-ray structures, NMR profiles) are available for the target compound, limiting precise conformational analysis.
- Pharmacological data (e.g., IC₅₀, binding affinities) are absent, precluding direct efficacy comparisons with analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
